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Compound of Interest

Compound Name:
tert-Butyl (2-bromopyridin-3-

yl)carbamate

Cat. No.: B056480 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for tert-
Butyl (2-bromopyridin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. Due

to the limited availability of published, raw experimental data for this specific compound, this

document focuses on predicted spectral characteristics based on analogous structures and

general principles of spectroscopic analysis. It also outlines detailed experimental protocols for

acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

data, which are crucial for the structural elucidation and purity assessment of this molecule.

Predicted Spectral Data
The following tables summarize the anticipated spectral data for tert-Butyl (2-bromopyridin-3-
yl)carbamate. These predictions are derived from the analysis of its constituent functional

groups: a 2-bromopyridine ring and a tert-butoxycarbonyl (Boc) protecting group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.2 Doublet of doublets 1H H6 (Pyridine)

~7.8 Doublet of doublets 1H H4 (Pyridine)

~7.2 Doublet of doublets 1H H5 (Pyridine)

~7.0 Broad singlet 1H N-H (Carbamate)

1.5 Singlet 9H C(CH₃)₃ (tert-Butyl)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~153 C=O (Carbamate)

~148 C2 (Pyridine, C-Br)

~145 C6 (Pyridine)

~139 C4 (Pyridine)

~128 C3 (Pyridine, C-N)

~122 C5 (Pyridine)

~81 C(CH₃)₃ (tert-Butyl)

~28 C(CH₃)₃ (tert-Butyl)

Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
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m/z Ion Notes

273/275 [M+H]⁺

Molecular ion peak, showing

characteristic isotopic pattern

for bromine (¹⁹Br/⁸¹Br ≈ 1:1).

217/219 [M - C₄H₈ + H]⁺
Loss of isobutylene from the

tert-butyl group.

173/175 [M - Boc + H]⁺ Loss of the entire Boc group.

Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Functional Group Description

~3350 N-H Stretch Carbamate N-H bond.

~2980 C-H Stretch
sp³ C-H bonds of the tert-butyl

group.

~1720 C=O Stretch Carbonyl of the carbamate.

~1580, ~1450 C=C/C=N Stretch
Aromatic pyridine ring

vibrations.

~1250, ~1160 C-O Stretch Carbamate C-O bonds.

~1050 C-Br Stretch Carbon-bromine bond.

Experimental Protocols
The following are generalized experimental protocols for obtaining high-quality spectral data for

tert-Butyl (2-bromopyridin-3-yl)carbamate.

NMR Spectroscopy
Protocol for ¹H and ¹³C NMR:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters (¹H NMR):

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 16-64

Acquisition Parameters (¹³C NMR):

Pulse Angle: 30-45°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the chemical shifts relative to the TMS

signal.

Mass Spectrometry
Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an ESI source.
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Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an ATR

accessory.

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

Sample Analysis: Apply pressure to ensure good contact between the sample and the

crystal. Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. Typically, 16-32 scans are co-added.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background to generate the final absorbance or transmittance spectrum.

Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the general workflows for

the synthesis and analytical characterization of tert-Butyl (2-bromopyridin-3-yl)carbamate.
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Caption: Synthesis and Purification Workflow.
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Caption: Analytical Characterization Workflow.

To cite this document: BenchChem. [Spectral Characterization of tert-Butyl (2-bromopyridin-
3-yl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056480#spectral-data-for-tert-butyl-2-bromopyridin-3-
yl-carbamate-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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